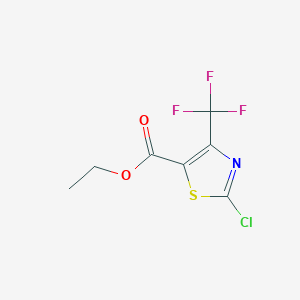

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

描述

Historical Context and Discovery of Thiazole Derivatives

The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber signed what could be considered the birth certificate of thiazole chemistry. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the defining description of thiazoles as nitrogen and sulfur-containing substances in ring-like binding with the formula (CH)NS, which relate to pyridine as thiophene relates to benzene. This groundbreaking work proved the existence of both thiazole and isothiazole, although neither was known in the free state at that time, and established the nomenclature that continues to be used today.

The resolution of these early controversies contributed to the establishment of fundamental synthetic methodologies that remain relevant today. The classical Hantzsch thiazole synthesis, developed during this pioneering period, utilizes the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamide, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. This method has been recognized as one of the most productive approaches for the synthesis of thiazole derivatives and forms the basis for understanding how modern compounds like ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be strategically designed and synthesized.

The historical trajectory from these early discoveries to contemporary thiazole chemistry demonstrates the evolution from basic structural elucidation to sophisticated molecular design. The compounds studied by Hantzsch and Weber laid the groundwork for understanding how substituent effects could modify the properties of the thiazole core, providing the theoretical foundation for the development of complex derivatives incorporating multiple functional groups such as those found in this compound.

属性

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZUPBSTNNZDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361231 | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-52-3 | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antiprotozoal, and anticancer activities, supported by relevant research findings and data tables.

- Molecular Formula : C7H5ClF3NO2S

- Molecular Weight : 259.63 g/mol

- CAS Number : 1997282-76-4

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 25.0 |

| Aspergillus fumigatus | 10.0 |

| Trichophyton mentagrophytes | 15.0 |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Antiprotozoal Activity

Research has also highlighted the antiprotozoal potential of thiazole derivatives. This compound demonstrated notable efficacy against protozoan parasites.

IC50 Values Against Protozoa

The following table lists the IC50 values for this compound against various protozoan strains:

| Protozoan Strain | IC50 (µM) |

|---|---|

| Trypanosoma cruzi (Y strain) | 0.37 |

| Giardia lamblia | 10.0 |

| Leishmania donovani | >50 |

The compound showed a strong inhibitory effect on Trypanosoma cruzi, significantly outperforming standard treatments such as benznidazole .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Cytotoxicity Data

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (colon carcinoma) | 8.17 |

| MGC803 (gastric cancer) | 3.15 |

| HepG2 (hepatocellular carcinoma) | >10 |

These findings indicate that the compound exhibits promising cytotoxic activity against specific cancer cell lines, with lower IC50 values suggesting higher potency compared to traditional chemotherapeutics like 5-fluorouracil .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

- Targeting Protozoan Metabolism : The antiprotozoal effects are likely due to interference with metabolic pathways essential for parasite survival .

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or function .

科学研究应用

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has demonstrated effectiveness against a variety of pathogens. Studies have indicated its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited enhanced antibacterial properties against resistant strains of Staphylococcus aureus .

2. Anti-inflammatory Properties

Research has shown that this thiazole derivative can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications.

Data Table: Antimicrobial and Anti-inflammatory Activity

Applications in Agrochemicals

1. Pesticide Development

The compound's structural features allow it to act as a precursor for synthesizing novel pesticides. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of resulting agrochemicals.

Case Study:

A patent application described the use of this compound in formulating herbicides that target specific weed species without affecting crops .

相似化合物的比较

Table 1: Comparative Analysis of Thiazole Derivatives

Key Differences and Implications

Substituent Reactivity :

- The chlorine substituent in the target compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the bromo analog (CAS 72850-79-4) offers superior leaving-group ability for cross-coupling reactions .

- Phenyl or aryl substituents (e.g., in CAS 343322-65-6) enhance π-π stacking in crystal structures, improving material properties but reducing solubility .

Electronic Effects :

- The trifluoromethyl group (-CF₃) at position 4 in the target compound withdraws electron density, increasing electrophilicity at position 2. In contrast, methyl substituents (e.g., CAS 1263286-63-0) donate electron density, altering reactivity .

准备方法

Cyclization Using Thioacetamide and Alkyl 4-(halo)-2-chloroacetoacetate

-

- Alkyl 4-(halo)-2-chloroacetoacetate (e.g., ethyl 2-chloro-4,4,4-trifluoroacetoacetate) is dissolved in acetonitrile.

- Thioacetamide is added in molar excess (typically 1.05 to 2.0 equivalents).

- An amine base, preferably triethylamine, is added in excess (2.0 to 3.0 equivalents).

- The mixture is stirred at room temperature initially, then gently refluxed (~75 °C) for about 1 hour.

-

- The reaction proceeds via nucleophilic attack of thioacetamide sulfur on the β-ketoester, followed by cyclization to form the thiazole ring.

- The amine base facilitates dehydration, promoting ring closure without the need for strong acid catalysis.

-

- This method achieves high yields (~90.6%) and high purity (~97.8 wt.%).

- The product is typically isolated as a yellow solid with melting point around 30-32 °C.

| Step | Reagents & Conditions | Observations | Yield & Purity |

|---|---|---|---|

| 1 | Thioacetamide (6.66 mol) dissolved in acetonitrile (4 L) | Endothermic dissolution | - |

| 2 | Addition of ethyl 2-chloro-4,4,4-trifluoroacetoacetate (5.06 mol) over 40 min | Slight exotherm to 55.8 °C, stirred 2.3 h at room temp, yellow solid precipitates | - |

| 3 | Addition of triethylamine (13.64 mol) slowly, reflux 1 h at 75.8 °C | Reaction temperature rises to ~52 °C | - |

| 4 | Cooling, addition of 40% NaOH solution, vacuum distillation to remove solvent | Exotherm to 53.6 °C | - |

| 5 | Acidification with concentrated HCl to pH < 2, filtration, washing, drying | Beige solid obtained | 75.4% yield, 97.6% purity |

(Source: EP0650963A1, CA2108864C)

Chlorination and One-Pot Cyclization in Dehydrated Alcohol

-

- Trifluoroacetic ethyl acetoacetate is chlorinated using chlorosulfuric acid under controlled temperature (-15 to -8 °C) to form the chlorinated intermediate.

-

- Without isolating the chlorinated intermediate, thioacetamide is added directly in dehydrated ethanol.

- The mixture is heated to reflux for 8-12 hours, promoting cyclization to the thiazole ester hydrochloride salt.

-

- Sodium hydroxide aqueous solution is added to hydrolyze the ester if desired.

- Ethanol is recovered by vacuum distillation.

- Acidification with concentrated HCl to pH 1 precipitates the product.

- Filtration and washing yield the 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

- Avoids use of toxic solvents like DMF or acetonitrile.

- No need for acid binding agents or dehydrants.

- One-pot three-step reaction (chlorination, cyclization, hydrolysis) with over 91% total recovery.

- High purity product (>98.5%) with yields around 91-92%.

| Parameter | Value |

|---|---|

| Chlorosulfuric acid (mol ratio) | ~0.95 relative to trifluoroacetic ethyl acetoacetate |

| Chlorination temperature | -15 to -8 °C |

| Cyclization solvent | Dehydrated ethanol |

| Cyclization time | 8-12 hours reflux |

| Hydrolysis | 15% NaOH aqueous, reflux 3 hours |

| Product yield | 91.7% - 92.2% |

| Product purity (HPLC) | 98.7% - 99.0% |

| Melting point | 163.5 - 166.0 °C |

| Feature | Acetonitrile/Triethylamine Method | Chlorosulfuric Acid/Dehydrated Alcohol Method |

|---|---|---|

| Starting material | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Trifluoroacetic ethyl acetoacetate |

| Key reagents | Thioacetamide, triethylamine | Chlorosulfuric acid, thioacetamide |

| Solvent | Acetonitrile | Dehydrated ethanol |

| Reaction steps | Cyclization + dehydration, then hydrolysis | One-pot chlorination, cyclization, hydrolysis |

| Reaction temperature | Room temp to reflux (~75 °C) | Chlorination at low temp (-15 to -8 °C), reflux for cyclization |

| Yield | ~90.6% for ester, ~75.4% for acid | ~91.7-92.2% for acid |

| Purity | ~97.8% (ester), ~97.6% (acid) | ~98.7-99.0% (acid) |

| Environmental impact | Uses acetonitrile and triethylamine, requires solvent removal | Avoids toxic solvents, recycles ethanol, fewer post-processing steps |

| Industrial applicability | Established, but involves multiple steps and solvent handling | More streamlined, cost-effective, environmentally friendly |

The reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thioacetamide in the presence of triethylamine in acetonitrile is a well-documented method yielding high purity ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with yields exceeding 90% for the ester intermediate.

The chlorosulfuric acid chlorination followed by direct cyclization in dehydrated ethanol represents an improved industrial process that minimizes hazardous reagents and simplifies purification, achieving comparable yields and higher purity for the acid form of the compound.

Both methods rely on the key step of cyclization between a halo-substituted β-ketoester and thioacetamide, but differ in solvent systems, reaction conditions, and environmental impact.

The choice of method depends on scale, desired product form (ester vs acid), and environmental or economic considerations.

| Parameter | Acetonitrile/Triethylamine Method | Chlorosulfuric Acid/Dehydrated Alcohol Method |

|---|---|---|

| Starting Material | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Trifluoroacetic ethyl acetoacetate |

| Thioacetamide Equiv. | 1.2 | ~0.975 |

| Amine Base | Triethylamine (2.7 equiv.) | None |

| Solvent | Acetonitrile | Dehydrated ethanol |

| Reaction Temp. | 25 °C to reflux (~75 °C) | Chlorination: -15 to -8 °C; Cyclization: reflux |

| Reaction Time | 3-4 hours total | 12-15 hours total |

| Yield (%) | 90.6 (ester), 75.4 (acid) | 91.7 - 92.2 (acid) |

| Purity (%) | ~97.8 (ester), ~97.6 (acid) | 98.7 - 99.0 (acid) |

| Environmental Impact | Moderate (organic solvents, amine base) | Low (ethanol solvent, no acid binding agents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。